Structural Differentiation via 6H Terminal Hydrogen vs. Fully Perfluorinated Analog
The target compound differs from its fully perfluorinated analog (Perfluorohexyl)trifluorooxirane (CAS 87375-53-9) by substitution of a terminal fluorine atom with a hydrogen atom (C8HF15O vs. C8F16O) . This single atomic substitution reduces molecular weight from 416.06 g/mol to 398.07 g/mol and introduces a site amenable to deprotonation or further functionalization reactions that are not feasible on the fully saturated perfluoroalkyl chain .
| Evidence Dimension | Molecular formula and terminal functional group |
|---|---|
| Target Compound Data | C8HF15O; 398.07 g/mol; terminal -CF2H group |
| Comparator Or Baseline | (Perfluorohexyl)trifluorooxirane (CAS 87375-53-9): C8F16O; 416.06 g/mol; terminal -CF3 group |
| Quantified Difference | Δ molecular weight = -18.0 g/mol; substitution of F with H at 6-position |
| Conditions | Structural comparison based on CAS registry data and vendor specifications |
Why This Matters
This structural divergence provides a distinct synthetic handle unavailable in fully perfluorinated analogs, enabling access to derivative chemistries that require a non-fluorinated terminal site.
